

# H3B-6545: A Technical Guide for Endocrine-Resistant Breast Cancer Research

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Compound of Interest					
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of H3B-6545, a first-in-class oral selective estrogen receptor covalent antagonist (SERCA), for researchers in the field of endocrine-resistant breast cancer. This document details the mechanism of action, preclinical and clinical efficacy, and key experimental protocols for the evaluation of H3B-6545 and similar molecules.

# **Core Concepts: Mechanism of Action and Rationale**

Endocrine therapies are a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer, which accounts for approximately 70% of all cases.[1] However, a significant number of patients develop resistance to these treatments, often through the acquisition of mutations in the estrogen receptor alpha (ERα), encoded by the ESR1 gene.[2][3] These mutations can lead to a constitutively active receptor that drives tumor growth independent of estrogen.[4]

H3B-6545 was developed to address this critical need for novel therapies that can effectively target both wild-type (WT) and mutant ERα.[5] As a SERCA, H3B-6545 uniquely inactivates ERα through a dual mechanism: it not only antagonizes the receptor but also forms a covalent bond with a specific cysteine residue (C530) within the ligand-binding domain.[4][6] This irreversible binding locks the receptor in an antagonist conformation, effectively shutting down downstream signaling pathways that promote tumor cell proliferation.[6][7] This covalent mechanism provides a durable and potent inhibition of both wild-type and various mutant forms of ERα, including the clinically relevant Y537S and D538G mutations.[4]



# **Quantitative Data Summary**

The following tables summarize the key preclinical and clinical data for H3B-6545, demonstrating its potency and efficacy in various models of endocrine-resistant breast cancer.

Table 1: In Vitro Efficacy of H3B-6545 in ER+ Breast

**Cancer Cell Lines** 

Cell Line	ERα Status	H3B-6545 Gl₅o (nM)	Reference Compound	Reference Compound Gl50 (nM)
MCF7	WT	0.3-0.4	Tamoxifen	-
HCC1428	WT	1.0	Fulvestrant	-
BT483	WT	0.5	-	-
T47D	WT	5.2	-	-
CAMA-1	WT	0.2	-	-
MCF7-Y537S	Y537S Mutant	Potent Inhibition	Fulvestrant	Less Potent
ST941 PDX- derived	Y537S/WT Mutant	Potent Inhibition	Fulvestrant	Less Potent

GI<sub>50</sub> represents the concentration for 50% growth inhibition. Data compiled from multiple preclinical studies.[8][9]

# Table 2: In Vivo Efficacy of H3B-6545 in Xenograft Models



Xenograft Model	ERα Status	Treatment	Dosing Schedule	Tumor Growth Inhibition	Compariso n
MCF-7	WT	H3B-6545 (10-100 mg/kg)	Oral, Once Daily	Significant, Dose- dependent	Superior to Fulvestrant and Tamoxifen
ST1799 PDX	WT	H3B-6545 (100 mg/kg)	Oral, Once Daily	Significant	Superior to Tamoxifen and Fulvestrant
ST941 PDX	Y537S/WT Mutant	H3B-6545	Oral, Once Daily	Significant	Superior to Fulvestrant
Palbociclib- resistant PDX	WT and Y537S/WT	H3B-6545	Oral, Once Daily	Significant Antitumor Activity	Fulvestrant showed minimal activity

PDX: Patient-Derived Xenograft. Data compiled from multiple preclinical studies.[2][3][9]

# Table 3: Clinical Efficacy of H3B-6545 in ER+, HER2-Advanced Breast Cancer (Phase I/II Study - NCT03250676)



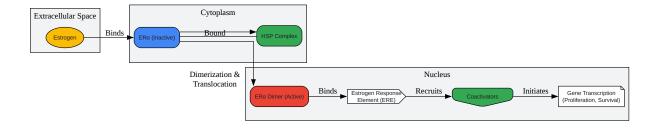
Patient Population	H3B-6545 Dose	Objective Response Rate (ORR)	Clinical Benefit Rate (CBR)	Median Progression- Free Survival (PFS)
Heavily pretreated, all patients	450 mg QD	16.4%	33.3%	3.9 months
Patients with ESR1 Y537S mutation	450 mg QD	30.0%	66.7%	7.3 months
Response- evaluable patients at 450 mg	450 mg QD	20.2%	-	4.6 months
Patients with clonal ESR1 Y537S mutation	450 mg QD	32.1%	-	7.3 months

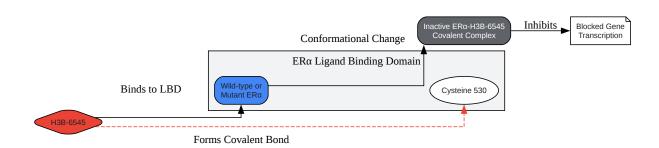
QD: Once Daily. CBR: Complete Response + Partial Response + Stable Disease for ≥24 weeks. Data from NCT03250676 clinical trial.[10][11][12][13]

# **Signaling Pathways and Experimental Workflows**

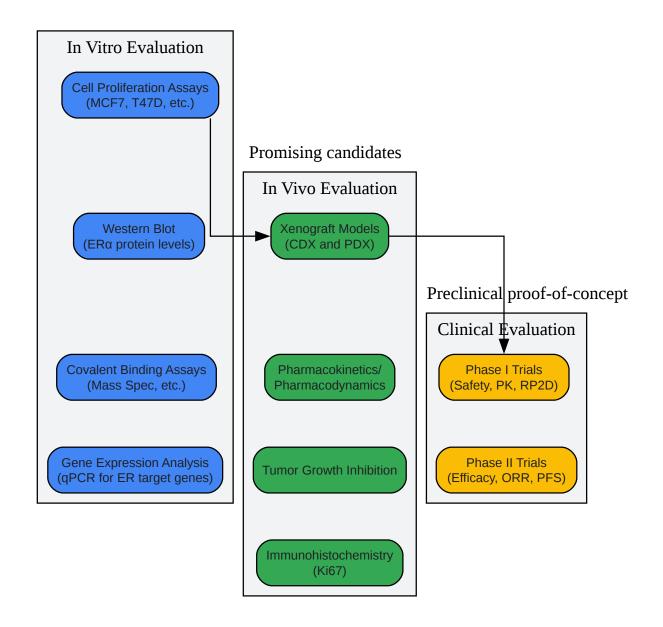
Visual representations of the ER $\alpha$  signaling pathway, the mechanism of H3B-6545, and a typical experimental workflow for its evaluation are provided below using Graphviz.











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## Foundational & Exploratory





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